![molecular formula C8H10N2O3 B2880938 3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid CAS No. 1239844-59-7](/img/structure/B2880938.png)
3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
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Overview
Description
3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a chemical compound with the CAS Number: 1239844-59-7 . It has a molecular weight of 182.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid . The InChI code for this compound is 1S/C8H10N2O3/c1-5-6(8(11)12)9-10-3-2-4-13-7(5)10/h2-4H2,1H3,(H,11,12) .Scientific Research Applications
Pharmacological Research
This compound is utilized in pharmacological studies to develop new therapeutic agents. Its structure is conducive to modification, allowing researchers to synthesize derivatives with potential biological activity. These derivatives can be screened for various pharmacological properties, such as enzyme inhibition or receptor binding, which are critical steps in drug discovery and development .
Material Science
In material science, the compound’s unique chemical structure can be incorporated into polymers or coatings to impart specific characteristics like increased durability or chemical resistance. Its potential to form stable heterocyclic compounds is particularly valuable for creating advanced materials with desired thermal and mechanical properties .
Chemical Synthesis
As a building block in chemical synthesis, this compound is used to construct more complex molecules. Its reactive functional groups make it a versatile precursor for synthesizing a wide range of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .
Biomedical Applications
In biomedical research, derivatives of this compound could be used to design contrast agents for medical imaging or as a scaffold for developing targeted drug delivery systems. Its ability to bind with biological targets can be exploited to create compounds that can interact with specific cellular pathways .
Environmental Studies
The compound’s stability and reactivity also make it suitable for environmental studies, particularly in the development of sensors and indicators for environmental pollutants. Its chemical structure could be tailored to react with specific contaminants, allowing for the detection and quantification of these substances in various ecosystems .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods and spectrometric analyses. Its well-defined structure and properties facilitate the accurate identification and measurement of chemical species in complex mixtures .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(8(11)12)9-10-3-2-4-13-7(5)10/h2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSCBQSMIDBVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N(CCCO2)N=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid |
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